Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride
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Overview
Description
Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C17H22ClNO. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry . This compound is known for its versatile nature, making it an invaluable tool in various scientific endeavors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride typically involves the reaction of benzylamine with 4-propoxybenzyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions where the benzyl or propoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl[(4-propoxyphenyl)methyl]amine oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride is widely used in scientific research due to its versatile nature. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- Benzylamine
- 4-Propoxybenzyl chloride
- Benzyl[(4-methoxyphenyl)methyl]amine hydrochloride
Comparison: Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride is unique due to the presence of both benzyl and propoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
1-phenyl-N-[(4-propoxyphenyl)methyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-2-12-19-17-10-8-16(9-11-17)14-18-13-15-6-4-3-5-7-15;/h3-11,18H,2,12-14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRDRSPUMZIWBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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